

Technical Guide: Fmoc- α -methyl-D-aspartic acid

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Compound of Interest

Compound Name:	<i>Fmoc-alpha-methyl-D-aspartic acid</i>
CAS No.:	1283766-23-3
Cat. No.:	B1398426

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Overcoming Steric Hindrance in Peptidomimetic Design Executive Summary

In the landscape of modern peptide therapeutics, Fmoc- α -methyl-D-aspartic acid represents a critical tool for overcoming the two primary failure modes of peptide drugs: proteolytic instability and conformational flexibility.[1] By introducing a methyl group at the alpha-carbon of the D-enantiomer of aspartic acid, researchers can lock peptide backbones into specific helical conformations (often

-helices) and render the peptide bond nearly impervious to enzymatic hydrolysis.

However, the very feature that provides stability—the sterically bulky quaternary

-carbon—makes this residue notoriously difficult to incorporate during Solid-Phase Peptide Synthesis (SPPS). This guide provides the chemical grounding, operational protocols, and troubleshooting frameworks required to successfully utilize this high-value building block.

Chemical Identity & Properties

For practical application in drug development, this residue is almost exclusively handled in its side-chain protected form to prevent aspartimide formation and ensure orthogonality.

Core Data Table

Property	Specification
Primary Compound	Fmoc- α -Me-D-Asp(OtBu)-OH
CAS Number	1231709-26-4
Molecular Formula	
Molecular Weight	425.5 g/mol
Stereochemistry	D-Enantiomer (R-configuration at -carbon)
Protecting Groups	N-term: Fmoc (Base labile)Side-chain: OtBu (Acid labile)
Solubility	Soluble in DMF, NMP, DCM; Insoluble in Water/Ether
Purity Standard	(HPLC), ee (Chiral HPLC)

Note on CAS: While the free acid form exists, CAS 1231709-26-4 refers to the

-tert-butyl ester derivative, which is the standard reagent for Fmoc SPPS.

Mechanistic Insight: The "Alpha-Methyl Effect" Conformational Restriction

The introduction of the

-methyl group creates severe steric clashes with the peptide backbone carbonyls. This restricts the torsion angles (

and

) of the amino acid, forcing the peptide chain into a helical conformation. Unlike standard amino acids which sample a wide Ramachandran space,

-methyl amino acids act as "structural anchors," often nucleating

-helices or stabilizing

-helices.

Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The steric bulk of the

-methyl group prevents this adaptation.^[1] Furthermore, the D-configuration is generally unrecognized by endogenous mammalian proteases, providing a synergistic "double-lock" against degradation.

Experimental Protocols (SPPS)

Senior Scientist Note: Do not treat Fmoc- α -Me-D-Asp(OtBu)-OH like a standard residue. The quaternary center reduces the nucleophilicity of the amine (during the NEXT coupling) and hinders the electrophilicity of the carboxyl (during THIS coupling). Standard HBTU/DIPEA protocols will likely result in deletion sequences.

Coupling Protocol (The "Hard" Step)

Objective: Drive the acylation of the resin-bound amine with Fmoc- α -Me-D-Asp(OtBu)-OH to completion.

Reagents:

- Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC. Avoid HBTU/TBTU.

- Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less of a risk with quaternary centers).
- Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Workflow:

- Resin Swelling: Swell resin in DMF for 30 mins.
- Activation (Pre-mix):
 - Dissolve Fmoc- α -Me-D-Asp(OtBu)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
 - Add DIPEA (8.0 eq) immediately before addition to resin. Do not let the activated ester sit for >2 mins before adding to resin to avoid guanidinium formation.
- Coupling Reaction:
 - Add mixture to resin.^{[2][3]}
 - Agitate: 2 hours at Room Temperature OR 15 mins at C (Microwave).
 - Critical: If using microwave, ensure temperature does not exceed C to prevent premature Fmoc cleavage or aspartimide formation.
- Monitoring:
 - Perform Chloranil Test (preferred for secondary amines/hindered residues) or Kaiser Test.
 - If positive (blue): Repeat coupling (Double Couple) with fresh reagents.

Elongation (The "Next" Step)

Objective: Deprotect the Fmoc group and couple the next amino acid onto the sterically hindered

-methyl amine.

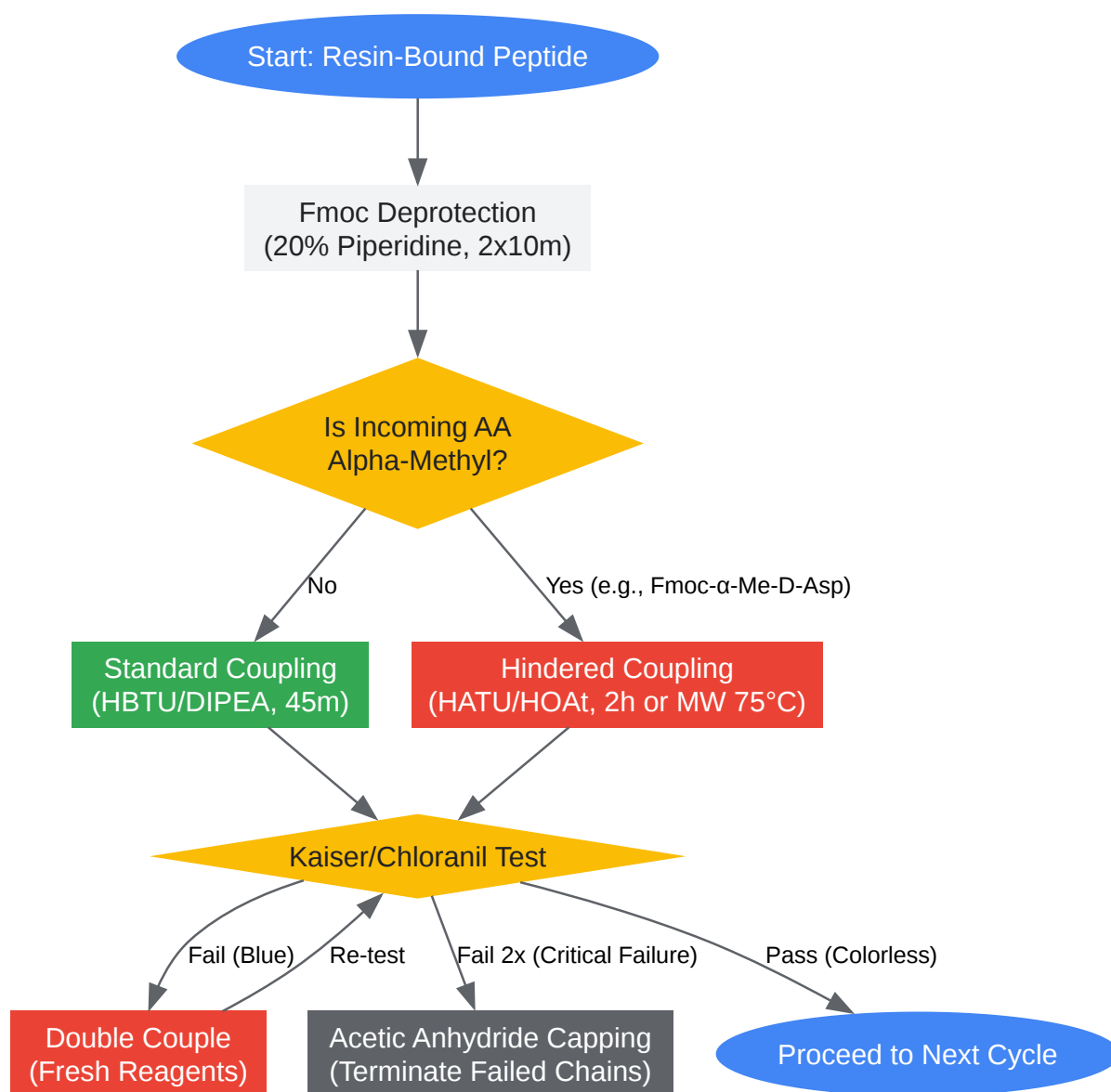
- Deprotection: 20% Piperidine in DMF (2 x 10 mins).
 - Note: The bulky group actually stabilizes the Fmoc against non-specific cleavage, so standard times are fine.
- Next Coupling:
 - The amine of H- α -Me-D-Asp-Resin is essentially a "buried" nucleophile.
 - Use PyAOP or COMU activators for the incoming amino acid.
 - Mandatory Double Coupling for the residue immediately following the -methyl unit.

Visualization of Workflows

Diagram 1: Optimized SPPS Cycle for Hindered Residues

This flowchart illustrates the decision logic required when handling

-methyl amino acids compared to standard residues.

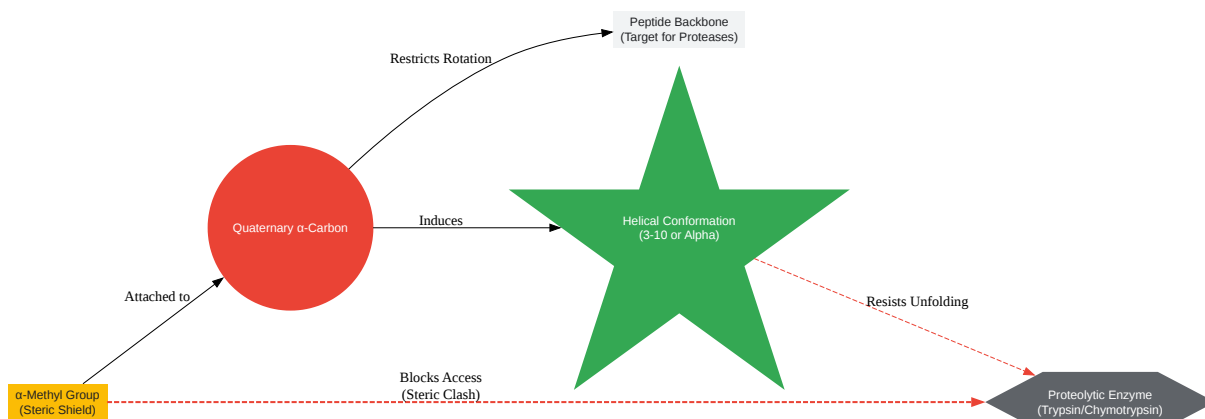


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Caption: Decision logic for incorporating sterically hindered Fmoc- α -Me-D-Asp(OtBu)-OH into peptide sequences.

Diagram 2: Steric Hindrance & Stability Mechanism

Visualizing why this molecule is stable but difficult to couple.



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Caption: Mechanistic basis for the proteolytic stability and conformational rigidity of alpha-methyl amino acids.

Storage and Handling

- Storage: Store at

to

. Keep desiccated.
- Stability: The Fmoc group is stable to acid; the OtBu group is stable to base.

- Hygroscopic Nature: Moderate. Allow bottle to reach room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester over time.

References

- ChemPep Inc.Fmoc- α -Me-D-Asp(OtBu)-OH Product Page. Retrieved from
- Advanced ChemTech.Fmoc- α -Me-D-Asp(OtBu)-OH Specifications. Retrieved from
- BenchChem.In-Depth Technical Guide: Fmoc- α -methyl-L-Aspartic Acid (Analogous protocols for D-isomer). Retrieved from
- Sigma-Aldrich.Fmoc-N-Me-Asp(OtBu)-OH Product Page (Distinction reference). Retrieved from

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